(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
CAS No.: 1099656-48-0
Cat. No.: VC2850238
Molecular Formula: C6H8F2O
Molecular Weight: 134.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1099656-48-0 |
|---|---|
| Molecular Formula | C6H8F2O |
| Molecular Weight | 134.12 g/mol |
| IUPAC Name | (1S,5R)-6,6-difluorobicyclo[3.1.0]hexan-3-ol |
| Standard InChI | InChI=1S/C6H8F2O/c7-6(8)4-1-3(9)2-5(4)6/h3-5,9H,1-2H2/t3?,4-,5+ |
| Standard InChI Key | VNYQQAAMRUPWKK-NVGWPGHNSA-N |
| Isomeric SMILES | C1[C@@H]2[C@@H](C2(F)F)CC1O |
| SMILES | C1C(CC2C1C2(F)F)O |
| Canonical SMILES | C1C(CC2C1C2(F)F)O |
Introduction
Chemical Properties and Structure
Molecular Structure and Stereochemistry
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol features a bicyclo[3.1.0]hexane skeleton consisting of a cyclopentane ring fused with a cyclopropane ring. The compound contains two fluorine atoms at position 6 (the gem-difluoro group) and a hydroxyl group at position 3. The stereochemical descriptors (1R,3R,5S) indicate the relative configuration at carbons 1, 3, and 5 of the bicyclic system, with the hydroxyl group positioned in a specific spatial orientation relative to the bicyclic framework .
Physical and Chemical Properties
(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol has a molecular formula of C6H8F2O and a molecular weight of 134.13 g/mol . The presence of two fluorine atoms significantly influences its physical and chemical properties, typically enhancing lipophilicity and metabolic stability compared to non-fluorinated analogues.
Table 1: Key Chemical Properties of (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol
| Property | Value |
|---|---|
| Chemical Name | (1R,3r,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-ol |
| CAS Number | 1099656-48-0 |
| Molecular Formula | C6H8F2O |
| Molecular Weight | 134.13 g/mol |
| SMILES Notation | O[C@@H]1C[C@H]2[C@@H] (partial) |
| MDL Number | MFCD29111250 |
The gem-difluoro group typically imparts unique electronic properties to the molecule due to the high electronegativity of fluorine. These properties include altered bond angles, dipole moments, and hydrogen bonding capabilities, which can significantly influence the compound's interactions with biological targets and its behavior in chemical reactions.
Synthesis and Preparation
Key Synthetic Intermediates
The synthesis of fluorinated bicyclic compounds often involves key intermediates such as 3,3-difluorocyclobutane derivatives. For instance, in the synthesis of related compounds, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate has been deoxofluorinated using Morph-DAST (morpholinosulfur trifluoride) to introduce the gem-difluoro functionality . This approach could potentially be adapted for the synthesis of (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol or its precursors.
Large-Scale Preparation Considerations
For multigram synthesis of fluorinated bicyclic compounds, considerations must be made regarding the handling of fluorinating reagents, which can be hazardous and require specialized equipment. In documented large-scale syntheses of related fluorinated compounds, modified Appel reactions have been employed to achieve high yields of key intermediates . These methodologies might be applicable to the preparation of (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol on a preparative scale.
Applications in Research and Development
Pharmaceutical Applications
Fluorinated bicyclic compounds like (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol have potential applications in medicinal chemistry as building blocks for the development of new drug candidates. The incorporation of fluorine atoms can enhance drug properties in several ways:
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Increased metabolic stability due to the strength of the C-F bond
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Altered lipophilicity, improving membrane permeability and pharmacokinetic profiles
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Enhanced binding interactions with target proteins through fluorine-specific interactions
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Conformational restriction, leading to increased selectivity for biological targets
The bicyclo[3.1.0]hexane scaffold provides a rigid framework that can be utilized to develop compounds with precise spatial arrangements of functional groups, which is particularly valuable in the design of enzyme inhibitors and receptor ligands.
Role as a Building Block in Organic Synthesis
As a difluorinated building block, (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol serves as a versatile intermediate in the synthesis of more complex molecules. The hydroxyl group at position 3 provides a handle for further functionalization through various transformations:
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Esterification or etherification to introduce new functional groups
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Oxidation to a ketone for subsequent reactions
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Substitution reactions to create more complex derivatives
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Coupling reactions to incorporate the bicyclic moiety into larger molecular structures
The compound's conformationally restricted structure makes it valuable in the development of molecules where specific spatial arrangements of functional groups are required.
| Parameter | Specification |
|---|---|
| Catalog ID | Q56924 (AChemBlock) / HCY002601 (BioFount) |
| CAS Number | 1099656-48-0 |
| Purity | 97% |
| Available Quantities | 250 mg, 1 g |
| Storage Recommendations | Store in cool, dry conditions |
| Application | Research use in synthetic organic chemistry and medicinal chemistry |
It is worth noting that the related compound 6,6-difluorobicyclo[3.1.0]hexan-3-ol (CAS: 883731-66-6), which lacks the specific stereochemical designation, is also commercially available and may be used in similar applications .
Structure-Activity Relationships
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The gem-difluoro group creates a region of high electronegativity, which can engage in electrostatic interactions with positively charged regions of proteins
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The hydroxyl group provides a hydrogen bond donor/acceptor site for interactions with biological targets
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The rigid bicyclic framework enforces a specific three-dimensional arrangement of these functional groups, potentially enhancing selectivity for specific targets
These structural features make (1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol a promising scaffold for the development of compounds with specific binding properties and biological activities.
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